(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is identified as the "main band impurity" arising during the synthesis of (1R,2S)-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the production of Varenicline®. [] Varenicline® is a medication prescribed to aid smoking cessation. [] While (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride itself doesn't have direct therapeutic applications, its presence as an impurity in Varenicline® starting materials necessitates its synthesis and characterization for quality control and regulatory purposes. []
The synthesis of (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is achieved through a concise route employing intermediates used in Varenicline® production. [] The synthesis involves the reduction of (1R,2S)-1-cyano-2,3-dihydro-1H-inden-2-amine hydrochloride (a Varenicline® intermediate) using lithium aluminum hydride (LiAlH4). [] Subsequent basic workup conditions lead to the formation of the desired (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride. [] This synthetic method proved to be the most effective among various reducing agents tested. []
The primary application of (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride, based on the provided literature, lies in its use as a reference standard. [] By synthesizing and characterizing this impurity, researchers can develop robust analytical methods to detect and quantify its presence in Varenicline® starting materials. This is crucial for ensuring the quality, safety, and regulatory compliance of Varenicline® production. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: